molecular formula C21H15Br2NO B14577856 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- CAS No. 61308-67-6

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-

Cat. No.: B14577856
CAS No.: 61308-67-6
M. Wt: 457.2 g/mol
InChI Key: KLFKLAMABLTOMJ-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- is a complex organic compound with the molecular formula C36H26Br2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- typically involves the reaction of 4-bromophenylamine with 4,4’-dibromobiphenyl under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

61308-67-6

Molecular Formula

C21H15Br2NO

Molecular Weight

457.2 g/mol

IUPAC Name

4,4-bis(4-bromophenyl)-1,2-dihydroisoquinolin-3-one

InChI

InChI=1S/C21H15Br2NO/c22-17-9-5-15(6-10-17)21(16-7-11-18(23)12-8-16)19-4-2-1-3-14(19)13-24-20(21)25/h1-12H,13H2,(H,24,25)

InChI Key

KLFKLAMABLTOMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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